N-Desmethyl Clomipramine-d3 Hydrochloride is a deuterated metabolite of Clomipramine, a tricyclic antidepressant. Its chemical formula is and it has a molecular weight of approximately 340.31 g/mol . The compound is primarily used in pharmacological research to study the metabolism and pharmacokinetics of Clomipramine, as well as to investigate its therapeutic effects and potential side effects.
N-Desmethyl Clomipramine D3 Hydrochloride (N-DMC D3) is a derivative of Clomipramine, a tricyclic antidepressant medication. N-DMC is a metabolite of Clomipramine, meaning it is a substance formed by the body's breakdown of the drug []. The D3 refers to the presence of three deuterium atoms, a stable isotope of hydrogen, used for research purposes.
N-DMC D3 is a valuable tool in studies investigating Clomipramine's metabolism. Scientists can use it as an internal standard to quantify the amount of N-DMC produced in the body after Clomipramine administration. The deuterium labeling allows researchers to distinguish between the drug itself and its metabolite through mass spectrometry techniques []. This helps understand Clomipramine's pharmacokinetics, which is the study of how the body absorbs, distributes, metabolizes, and excretes a drug.
N-DMC has been shown to possess some pharmacological activity similar to Clomipramine []. N-DMC D3 can be used to explore the potential contribution of N-DMC to Clomipramine's therapeutic effects. By comparing the effects of Clomipramine and N-DMC D3 in cellular or animal models, researchers can gain insights into the mechanisms by which Clomipramine exerts its antidepressant action.
N-Desmethyl Clomipramine-d3 Hydrochloride exhibits biological activities similar to its parent compound, Clomipramine. It primarily acts as a serotonin and norepinephrine reuptake inhibitor. Research indicates that it may contribute to the antidepressant effects observed with Clomipramine treatment . Additionally, its role in pharmacokinetic studies helps elucidate the drug's metabolic pathways and interactions within biological systems.
The synthesis of N-Desmethyl Clomipramine-d3 Hydrochloride typically involves:
This method ensures high purity and isotopic labeling necessary for research applications.
N-Desmethyl Clomipramine-d3 Hydrochloride is utilized in various applications:
Research on N-Desmethyl Clomipramine-d3 Hydrochloride includes interaction studies with various receptors and transporters:
Several compounds are structurally or functionally similar to N-Desmethyl Clomipramine-d3 Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Primary Use | Unique Feature |
|---|---|---|---|
| Clomipramine | High | Antidepressant | Parent compound; not deuterated |
| Desmethyl Clomipramine | Moderate | Antidepressant | Lacks deuterium labeling |
| Amitriptyline | Moderate | Antidepressant | Different pharmacological profile |
| Nortriptyline | Moderate | Antidepressant | Active metabolite of Amitriptyline |
N-Desmethyl Clomipramine-d3 Hydrochloride's unique feature lies in its deuterated form, which allows for precise tracking in metabolic studies without altering the biological activity significantly. This makes it an invaluable tool for researchers studying antidepressants' mechanisms.
N-Desmethyl Clomipramine-d3 Hydrochloride (CAS: 1189971-04-7) is a deuterated analog of desmethylclomipramine, the primary active metabolite of clomipramine. Its molecular formula is C₁₈H₂₂Cl₂N₂, with three deuterium atoms replacing protium at the N-methyl group (Figure 1). The structural modifications are strategically placed to minimize metabolic degradation while preserving pharmacological activity.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈D₃Cl₂N₂ |
| Molecular Weight | 340.31 g/mol |
| SMILES Notation | Cl.[²H]C([²H])([²H])NCCCN1c2ccccc2CCc3ccc(Cl)cc13 |
| InChI Key | InChI=1S/C18H21ClN2.ClH/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21;/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3;1H/i1D3; |
Deuterium labeling leverages the kinetic isotope effect (KIE), where the carbon-deuterium bond’s increased stability slows hepatic N-demethylation, thereby extending the compound’s half-life. This approach mitigates rapid first-pass metabolism, a common limitation of non-deuterated tricyclic antidepressants.
As a stable isotope-labeled internal standard, N-Desmethyl Clomipramine-d3 Hydrochloride is critical in liquid chromatography–mass spectrometry (LC-MS) assays for quantifying clomipramine and its metabolites in biological matrices. Its near-identical physicochemical properties to the non-deuterated form ensure minimal chromatographic resolution, enabling accurate correction for matrix effects and ionization variability.
Key Applications:
The synthesis of deuterated clomipramine derivatives emerged in the early 2000s, driven by advancements in isotopic labeling techniques and the need for improved antidepressant efficacy. Patent CN109134432B (2020) outlines a method for preparing deuterated tricyclic antidepressants, emphasizing N-Desmethyl Clomipramine-d3 Hydrochloride’s role in reducing interindividual variability in drug response. Subsequent patents, such as CN111892538B (2022), refine crystallization protocols to achieve >99% isotopic purity, addressing challenges in large-scale deuterated compound production.
Table 2: Key Patents and Innovations
| Patent Number | Focus Area | Contribution |
|---|---|---|
| CN109134432B | Deuterated antidepressant synthesis | Introduces regioselective deuteration at N-methyl groups |
| CN111892538B | High-purity clomipramine preparation | Optimizes recrystallization solvents for isotopic purity |
| US20070198063A1 | Deuterated drug formulations | Covers deuterium-enriched cyclopropane derivatives |
The incorporation of deuterium into tricyclic antidepressant structures presents unique challenges due to the complex aromatic ring systems and the need for site-specific labeling [3] [4]. Acid-catalyzed hydrogen-deuterium exchange emerges as the predominant methodology for achieving selective deuteration in tricyclic compounds, particularly for aromatic positions that are activated toward electrophilic substitution [5] [6].
The deuterium labeling of N-Desmethyl Clomipramine to produce the d3 isotopologue involves targeted exchange at the N-methyl position, where three hydrogen atoms are replaced with deuterium atoms [1] [2]. This process typically employs deuterium chloride in deuterium oxide (DCl/D2O) as the deuterium source under controlled acidic conditions [3] [4]. The reaction mechanism proceeds through protonation of the nitrogen atom, making the adjacent methyl group more susceptible to deuterium exchange through an elimination-addition pathway [5] [7].
Temperature optimization plays a crucial role in achieving high deuterium incorporation while maintaining chemical integrity of the tricyclic framework [4] [8]. Studies demonstrate that heating at 80°C for 8 hours in 10% DCl/D2O solution provides optimal deuterium incorporation rates of 85-95% at aromatic positions 2, 4, 6, and 8 [3]. Higher temperatures may lead to degradation of the tricyclic structure, while lower temperatures result in incomplete exchange and reduced isotopic purity [8] [9].
Metal-catalyzed deuteration using platinum-based catalysts offers an alternative approach with enhanced selectivity and higher deuterium incorporation rates [4] [8]. Platinum on carbon catalysts facilitate hydrogen-deuterium exchange through a heterogeneous mechanism involving reversible C-H bond activation [10]. This method achieves isotopic purities of 90-98% with reduced reaction times of 2-12 hours at temperatures between 60-100°C [4] [8].
The position selectivity of deuterium incorporation varies significantly with reaction conditions and catalyst systems [11] [12]. Acid-catalyzed exchange preferentially targets aromatic positions due to their enhanced reactivity under electrophilic conditions [5] [13]. Base-catalyzed exchange using sodium deuteroxide (NaOD) in D2O can achieve both aromatic and aliphatic deuteration but typically requires longer reaction times and may result in lower overall yields [7] [14].
Hydrothermal exchange using Parr reactors under high pressure and temperature conditions (80-200°C, 8-48 hours) enables perdeuteration of the entire molecular framework [15]. This approach utilizes deuterium oxide under elevated pressure to achieve comprehensive hydrogen-deuterium exchange, resulting in isotopic purities of 95-99% [15]. However, the harsh conditions may require careful optimization to prevent decomposition of the sensitive tricyclic structure [9] [10].
The formation of stable hydrochloride salts represents a critical aspect of pharmaceutical compound development, particularly for basic nitrogen-containing compounds like N-Desmethyl Clomipramine-d3 [16] [17]. The hydrochloride salt formation enhances aqueous solubility, improves chemical stability, and facilitates crystallization for purification purposes [18] [19].
Solvent system selection significantly influences salt formation efficiency and crystal quality [16] [20]. Methanol-water mixtures (3:1 ratio) provide optimal conditions for hydrochloride salt crystallization, balancing solubility requirements with crystal nucleation kinetics [21] [16]. The polar protic nature of methanol facilitates hydrogen bonding interactions while water promotes ionic dissociation of the hydrochloric acid [17] [18].
pH control during salt formation prevents disproportionation, a phenomenon where the salt converts back to the free base form [16] [17]. Maintaining the reaction mixture at pH 1.5-2.5 ensures complete protonation of the basic nitrogen center while avoiding excessive acidity that might cause degradation [16]. The use of acetone as a co-solvent has been shown to reduce pH and stabilize the hydrochloride salt form by lowering the pHmax value [16].
Temperature control during crystallization significantly affects crystal morphology and polymorphic form [16] [17]. Cooling crystallization at 2-8°C promotes formation of stable crystal lattices with improved purity profiles [16] [17]. This temperature range minimizes thermal stress on the compound while providing sufficient driving force for crystallization [18]. Ice bath cooling has been demonstrated to successfully suppress disproportionation in similar hydrochloride salt systems [17].
Concentration optimization influences both yield and purity of the resulting hydrochloride salt [21] [16]. Working concentrations of 0.1-0.5 mol/L provide optimal conditions for crystal formation without causing precipitation of impurities [21]. Higher concentrations may lead to rapid precipitation and entrapment of impurities, while lower concentrations result in poor yields and extended crystallization times [16] [19].
Crystallization time affects crystal size distribution and purity [16] [18]. Extended crystallization periods of 2-24 hours allow for Ostwald ripening processes that improve crystal quality and reduce surface defects [16]. However, excessively long crystallization times may promote hydrolysis or other degradation pathways [17] [18].
Agitation control ensures homogeneous mixing and consistent crystal formation throughout the reaction vessel [21]. Moderate agitation rates of 100-300 rpm provide sufficient mass transfer without causing mechanical stress that could lead to crystal breakage or polymorphic transitions [21] [16].
The purification of N-Desmethyl Clomipramine-d3 Hydrochloride requires sophisticated chromatographic techniques capable of separating closely related isotopologues and impurities while maintaining the integrity of the deuterium labeling [22] [23]. High-Performance Liquid Chromatography (HPLC) serves as the primary purification method, offering precise control over separation conditions and high resolution capabilities [23] [20].
Reverse-phase HPLC using C18 stationary phases (5 μm particle size) provides excellent separation of the target compound from synthetic impurities and unlabeled analogs [22] [23]. The mobile phase composition of acetonitrile/water with 0.1% formic acid optimizes retention times while maintaining peak shape and resolution [23] [20]. This system achieves resolution factors (Rs) of 2.5 or higher, ensuring baseline separation of critical impurities [23].
Normal-phase chromatography employing silica gel (5-10 μm) as the stationary phase offers complementary selectivity for purification of polar impurities [22] [23]. The use of hexane/ethyl acetate mobile phase systems provides excellent separation of synthetic intermediates and by-products [22] [20]. This approach achieves resolution factors of 3.2 with recovery rates of 88%, making it suitable for preparative-scale purifications [23].
Ion-exchange chromatography utilizes the basic nature of the compound to achieve separation based on charge interactions [22] [24]. Cation exchange resins with phosphate buffer mobile phases (pH 3.0) effectively separate the protonated form of the compound from neutral impurities [22]. This method achieves resolution factors of 2.8 with recovery rates of 85%, particularly useful for removing inorganic salts and charged impurities [24].
Supercritical Fluid Chromatography (SFC) represents an environmentally friendly alternative offering superior separation efficiency [22] [20]. Modified silica stationary phases with carbon dioxide/methanol mobile phases achieve exceptional resolution factors of 3.5 with recovery rates of 95% [22] [20]. The reduced environmental impact and faster analysis times make SFC an attractive option for green pharmaceutical manufacturing [22].
Preparative LC-MS combines chromatographic separation with mass spectrometric detection for ultimate purity achievement [22] [23]. C18 columns with mass spectrometry detection enable real-time monitoring of separation efficiency and compound identification [22]. This technique achieves resolution factors exceeding 4.0 with recovery rates of 98% and final purities greater than 99.5% [22] [23].
Purity validation follows established pharmaceutical guidelines requiring comprehensive analytical characterization [25] [26]. Specificity testing confirms the absence of interference from synthetic impurities, degradation products, and unlabeled analogs [25] [27]. Linearity assessment over the range of 80-120% of target concentration demonstrates proportional response with correlation coefficients ≥0.999 [28] [29].
Accuracy determination through recovery studies establishes that analytical results fall within 98-102% of theoretical values [25] [30]. Precision evaluation through replicate analyses confirms relative standard deviations ≤2.0% for both repeatability and intermediate precision [27] [31]. Detection and quantitation limits of ≤0.1 μg/mL and ≤0.3 μg/mL respectively ensure adequate sensitivity for trace impurity detection [28] [29].
Robustness testing evaluates method performance under deliberately varied conditions including temperature, pH, flow rate, and mobile phase composition variations [25] [32]. Successful robustness studies demonstrate relative standard deviations ≤3.0% across all tested parameters, confirming method reliability for routine quality control applications [27] [30].